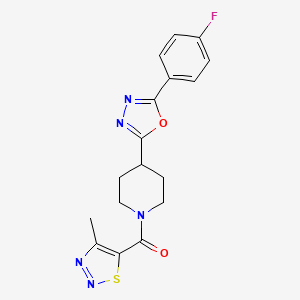

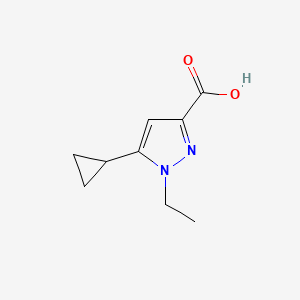

(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, "(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone," is a complex molecule that appears to be related to a class of compounds that have been synthesized for various studies in the field of organic chemistry. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the piperidinyl group, fluorophenyl group, oxadiazole, and thiadiazole rings are present in the compounds discussed in the papers. These structural features are often of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds involves substitution reactions and the formation of heterocyclic rings. For example, the synthesis of a compound with a piperidinyl group and a difluorophenyl group involved a substitution reaction with 2,5-Dichloro-benzenesulfonylchloride . Similarly, another compound with a thiadiazole ring was synthesized through a reaction involving 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine and mercaptoacetic acid . These methods suggest that the synthesis of the compound of interest would likely involve multi-step reactions, including the formation of heterocyclic rings and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by single crystal X-ray diffraction studies. For instance, a piperidine-containing compound was found to have the piperidine ring in a chair conformation with a distorted tetrahedral geometry around the sulfur atom . In another case, the thiazolidinone ring was found to adopt a twist conformation, and the relative orientations of the phenyl and thiadiazole rings were determined by their dihedral angles . These findings suggest that the compound of interest would also exhibit a complex three-dimensional structure with specific conformations for its cyclic components.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that functional groups such as oximes and halides play a crucial role in the reactivity of these molecules. The presence of these functional groups in the compound of interest suggests that it may undergo similar reactions, such as nucleophilic substitutions or condensation reactions, to form or modify the heterocyclic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques and theoretical calculations. For example, the density functional theory (DFT) calculations were used to optimize structural coordinates and evaluate electronic parameters such as the HOMO-LUMO energy gap . The thermal properties were studied using thermogravimetric analysis, revealing stability over a certain temperature range . The crystal structure of another compound was stabilized by various intermolecular interactions, including hydrogen bonds . These analyses suggest that the compound of interest would also have specific thermal stability, electronic properties, and intermolecular interactions that could be characterized using similar techniques.

Scientific Research Applications

Synthesis and Structural Exploration

Research has been conducted on the synthesis and structural characterization of novel heterocyclic compounds with potential bioactive properties. For example, a study by Benaka Prasad et al. (2018) focused on synthesizing a bioactive heterocycle and evaluating its antiproliferative activity. The compound was characterized using various spectroscopic techniques, and its molecular structure was confirmed by X-ray diffraction studies. The study highlighted the significance of intramolecular hydrogen bonds and Hirshfeld surface analysis in understanding the stability and intermolecular interactions of the compound (Benaka Prasad et al., 2018).

Biological Applications

Another area of research involves the exploration of the biological activities of heterocyclic compounds. Compounds similar to the one inquired have been studied for their potential as receptor agonists or antagonists, offering insights into novel mechanisms of action for therapeutic applications. For instance, Liu et al. (2008) described ADX47273, a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5), showing antipsychotic-like and procognitive activities in preclinical models (Liu et al., 2008).

Molecular Interactions and Supramolecular Architecture

Studies on 1,2,4-oxadiazole derivatives, like the work by Sharma et al. (2019), have emphasized the role of non-covalent interactions such as lone pair-π interaction and halogen bonding in their crystal packing. Such research contributes to our understanding of the structural requisites for the stability and functional properties of these compounds (Sharma et al., 2019).

properties

IUPAC Name |

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2S/c1-10-14(26-22-19-10)17(24)23-8-6-12(7-9-23)16-21-20-15(25-16)11-2-4-13(18)5-3-11/h2-5,12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGPNZMUTYGQPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2537810.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2537811.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2537825.png)

![5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2537827.png)

![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B2537829.png)